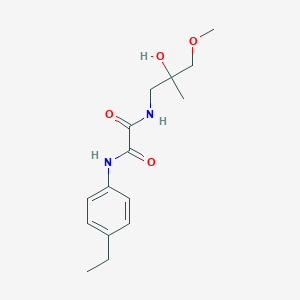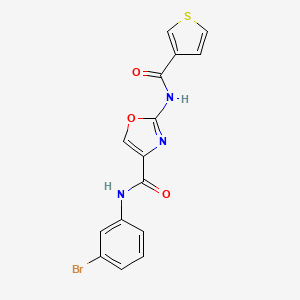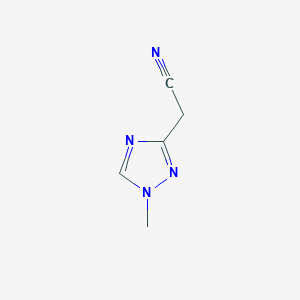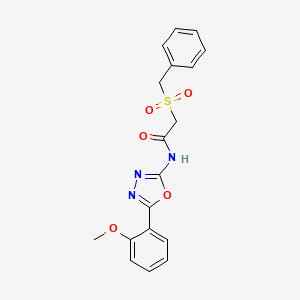![molecular formula C19H15F2N5O B3015594 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537662-05-8](/img/structure/B3015594.png)
2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves designing and creating a new set of small molecules. Researchers have focused on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as thioglycoside derivatives. These were synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide consists of a fused pyrazolo-triazolo-pyrimidine core. The presence of fluorine atoms on the phenyl rings contributes to its biological activity. The detailed molecular structure can be visualized using software tools .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with other molecules, enzymes, or cellular components. Notably, it inhibits CDK2/cyclin A2 enzymatic activity. Additionally, it displays dual activity against cancer cell lines and CDK2, leading to cell cycle alterations and apoptosis induction .
Physical and Chemical Properties Analysis
- Spectral Data : IR (KBr): 3,200, 3,150, 3,100 (NH2, 2NH), 1,689 (C=O); 1H NMR (DMSO-d6): δ = 2.0 (br.s, 2H, HNS), 6.13 (br., 1H, NH), 7.24–8.19 (m, 9H, Ar–H), 10.56 (br., 1H, NH); 13C NMR (DMSO-d6): δ = 111.0, 114.68, 119.88, 120.18, 123.91, 124.26, 128.35, 130.55, 134.94, 135.41, 145.20, 147.70, 158.71, 159.69, 164.35 .
科学的研究の応用
Synthesis and Biological Evaluation
This compound is part of a broader class of triazolopyrimidine derivatives that have been synthesized and evaluated for their biological activities. For example, a study focused on the synthesis of a novel series of triazolopyrimidine derivatives, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities (Chauhan & Ram, 2019). This research indicates the compound's relevance in the development of new antimicrobial agents.
Antimycobacterial Agents
Another study designed and synthesized fluorinated triazolopyrimidine derivatives as analogues to fluoroquinolones, screening them against the Mycobacterium tuberculosis H37Rv strain. One such compound demonstrated significant inhibitory activity, highlighting the potential of these derivatives, including the one , in treating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Supramolecular Chemistry
In the field of supramolecular chemistry, novel pyrimidine derivatives, including triazolopyrimidine structures, have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds, by virtue of their structural features, could be used in the development of new materials with unique properties (Fonari et al., 2004).
Antitumor and Antimicrobial Activities
Research has also been conducted on the synthesis of enaminones and their derivatives, including triazolopyrimidine-based compounds, for their antitumor and antimicrobial activities. This highlights the compound's potential in the development of new therapeutic agents with dual functionalities (Riyadh, 2011).
Antibacterial Agents
Additionally, the synthesis of bis-triazolopyrimidine derivatives has been explored for their potential as antibacterial agents, further emphasizing the role of such compounds in medicinal chemistry (Prakash et al., 2007).
作用機序
Target of Action
The compound, 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and metabolism .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby exerting its cytotoxic effects .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for DNA replication during the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
Its potent cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound effectively induces cell death in these cancer cells, likely through the mechanism of action described above .
特性
IUPAC Name |
2,7-bis(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O/c1-10-15(17(22)27)16(11-2-6-13(20)7-3-11)26-19(23-10)24-18(25-26)12-4-8-14(21)9-5-12/h2-9,16H,1H3,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSLKKWFNXVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)



![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)
![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)
![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea](/img/structure/B3015529.png)
![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)
